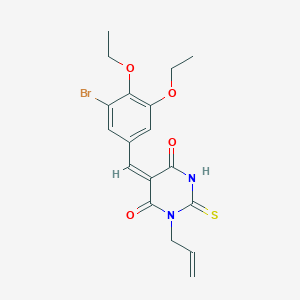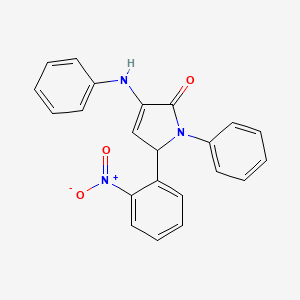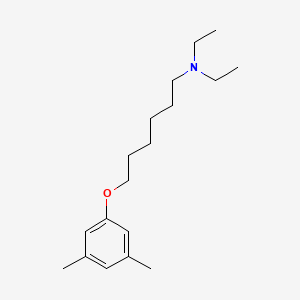![molecular formula C16H17ClO3 B4934734 1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4934734.png)
1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene, also known as ICI-118,551, is a selective beta-2 adrenergic receptor antagonist. It was first synthesized in the 1980s by Imperial Chemical Industries (ICI) Pharmaceuticals. Since then, it has been extensively studied for its potential applications in scientific research.
作用机制
1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene works by selectively blocking the beta-2 adrenergic receptors. These receptors are found in various tissues throughout the body, including the lungs, heart, and skeletal muscle. When activated by the neurotransmitter epinephrine (adrenaline), beta-2 adrenergic receptors increase the activity of enzymes that produce cyclic AMP (cAMP). cAMP, in turn, activates various downstream signaling pathways that regulate cellular processes such as smooth muscle relaxation, glycogenolysis, and lipolysis. By blocking beta-2 adrenergic receptors, 1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene inhibits these downstream signaling pathways and reduces the physiological effects of epinephrine.
Biochemical and physiological effects:
1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene has been shown to have a number of biochemical and physiological effects in various tissues. In the lungs, it inhibits bronchodilation and reduces airway resistance. In the heart, it reduces cardiac output and inhibits the positive inotropic effects of epinephrine. In skeletal muscle, it inhibits glycogenolysis and reduces the release of free fatty acids. These effects make 1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene a valuable tool for studying the role of beta-2 adrenergic receptors in various physiological processes.
实验室实验的优点和局限性
1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene has several advantages as a research tool. It is a highly selective beta-2 adrenergic receptor antagonist, meaning that it has minimal off-target effects. It is also relatively easy to synthesize and is commercially available. However, there are some limitations to its use. It has a relatively short half-life in vivo, which can make it difficult to achieve sustained receptor blockade. It also has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
未来方向
There are several future directions for research involving 1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene. One area of interest is the potential therapeutic use of beta-2 adrenergic receptor antagonists in the treatment of respiratory disorders such as asthma and COPD. Another area of interest is the role of beta-2 adrenergic receptors in glucose metabolism and the potential use of beta-2 adrenergic receptor antagonists in the treatment of type 2 diabetes. Additionally, further research is needed to fully understand the physiological and biochemical effects of 1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene and other beta-2 adrenergic receptor antagonists in various tissues and disease states.
合成方法
The synthesis of 1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene involves several steps. The first step is the reaction of 4-methoxyphenol with epichlorohydrin to form 3-(4-methoxyphenoxy)propanol. This intermediate is then reacted with 1-chloro-2-nitrobenzene in the presence of a base to form the nitro intermediate. Reduction of the nitro group with a reducing agent then yields 1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene.
科学研究应用
1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene is widely used in scientific research as a selective beta-2 adrenergic receptor antagonist. It has been used to study the role of beta-2 adrenergic receptors in various physiological processes, including cardiac function, pulmonary function, and glucose metabolism. It has also been used to investigate the potential therapeutic effects of beta-2 adrenergic receptor antagonists in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.
属性
IUPAC Name |
1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3/c1-18-13-7-9-14(10-8-13)19-11-4-12-20-16-6-3-2-5-15(16)17/h2-3,5-10H,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKDGCFYZWUODT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4934657.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934658.png)
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-phenyl-3-pyrazolidinone](/img/structure/B4934674.png)


![1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B4934691.png)

![N-[(5-chloro-2-thienyl)methyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4934702.png)
![7-[2-(4-bromophenyl)-2-oxoethoxy]-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4934718.png)
![N-[3-(4-methoxyphenyl)propyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B4934722.png)


![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B4934743.png)
![N-{1-[1-(3-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4934749.png)